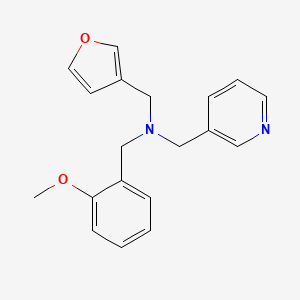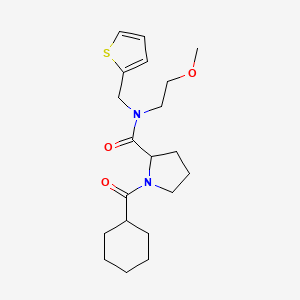
(3-furylmethyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-furylmethyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine is a chemical compound with potential applications in scientific research. This compound belongs to the class of heterocyclic amines and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of (3-furylmethyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine is not well understood. However, it has been reported to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation. By inhibiting COX-2, (3-furylmethyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine may reduce the production of prostaglandins, leading to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
(3-furylmethyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. Additionally, it has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3-furylmethyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine in lab experiments is its potential to act as an anti-inflammatory and analgesic agent. This makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. Additionally, its antimicrobial activity makes it a potential candidate for the development of new antibiotics.
However, one of the limitations of using (3-furylmethyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, its mechanism of action is not well understood, which may limit its potential applications in drug development.
Orientations Futures
There are several future directions for research on (3-furylmethyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine. One potential direction is to investigate its potential as a drug candidate for the treatment of pain and inflammation-related disorders. Additionally, further research is needed to elucidate its mechanism of action and its potential applications in drug development. Furthermore, research can be conducted to optimize its solubility and bioavailability in order to improve its pharmacokinetics. Finally, more studies are needed to investigate its potential as an antimicrobial agent and its efficacy against different bacterial strains.
Conclusion:
In conclusion, (3-furylmethyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been shown to have anti-inflammatory and analgesic properties, as well as antimicrobial activity. However, its mechanism of action is not well understood, and its limited solubility in water may affect its bioavailability and pharmacokinetics. Further research is needed to investigate its potential as a drug candidate for the treatment of pain and inflammation-related disorders, as well as its potential as an antimicrobial agent.
Méthodes De Synthèse
The synthesis of (3-furylmethyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine has been reported in the literature using different methods. One of the methods involves the reaction of 3-furylmethylamine, 2-methoxybenzylamine, and 3-picolyl chloride in the presence of a base such as potassium carbonate in DMF. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product.
Applications De Recherche Scientifique
(3-furylmethyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine has potential applications in scientific research. It has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been shown to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-22-19-7-3-2-6-18(19)14-21(13-17-8-10-23-15-17)12-16-5-4-9-20-11-16/h2-11,15H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPNZJBPMCGLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CC2=CN=CC=C2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxybenzyl)-N-(2-methoxyethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5901795.png)
![1-(3-fluorobenzyl)-4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5901799.png)
![2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5901813.png)
![(5-{[1-(1H-indol-4-ylmethyl)piperidin-4-yl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5901824.png)
![5-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B5901826.png)
![N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine](/img/structure/B5901831.png)
![N-(4-{[3-(acetylamino)propanoyl]amino}-2-methoxyphenyl)-3-methylbutanamide](/img/structure/B5901846.png)
![1-(3-methylphenyl)-3-phenyl-5-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5901852.png)
![N-[1,1-dimethyl-2-(4-methylpiperazin-1-yl)ethyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5901863.png)
amino]methyl}-2-thienyl)-2-methylbut-3-yn-2-ol](/img/structure/B5901876.png)
![3-(1H-benzimidazol-2-yl)-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5901884.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]methanamine](/img/structure/B5901887.png)

![4-(acetylamino)-N-[3-(2,6-dimethylphenoxy)propyl]-N-methylbutanamide](/img/structure/B5901898.png)